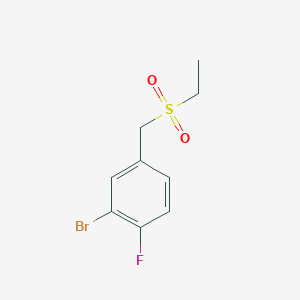
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and an ethylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a fluorobenzene derivative, followed by the introduction of the ethylsulfonylmethyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethylsulfonylmethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The ethylsulfonylmethyl group can enhance the compound’s binding affinity and selectivity through specific interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the ethylsulfonylmethyl group.
2-Bromo-4-fluorotoluene: Contains bromine and fluorine but lacks the sulfonyl group.
4-Bromo-2-fluorobenzene: Similar but without the ethylsulfonylmethyl group.
Uniqueness
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene is unique due to the presence of the ethylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s solubility, stability, and binding interactions, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10BrFO2S |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
2-bromo-4-(ethylsulfonylmethyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-2-14(12,13)6-7-3-4-9(11)8(10)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
FSGQGTLFPPCVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















